molecular formula C20H19ClN4O2S2 B2453069 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 2176070-29-2

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2453069
CAS No.: 2176070-29-2
M. Wt: 446.97
InChI Key: PUYQZGQBDMYUAX-UHFFFAOYSA-N
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Description

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C20H19ClN4O2S2 and its molecular weight is 446.97. The purity is usually 95%.
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Properties

IUPAC Name

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2S2/c1-11-7-18(27)25-13(10-28-20(25)23-11)8-17(26)22-9-16-12(2)24-19(29-16)14-5-3-4-6-15(14)21/h3-7,13H,8-10H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYQZGQBDMYUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(CSC2=N1)CC(=O)NCC3=C(N=C(S3)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including biochemical properties, cellular effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H21ClN4OSC_{21}H_{21}ClN_4OS, with a molecular weight of approximately 412.9 g/mol. The structure features a thiazole ring, a chlorophenyl group, and an acetamide moiety, which contribute to its unique biological properties.

Enzyme Interaction : The compound interacts with various enzymes and proteins, influencing their activity. It has been shown to act as both an inhibitor and activator depending on the specific biochemical context. For instance, it may bind to the active sites of enzymes involved in metabolic pathways, modulating their catalytic activity .

Antimicrobial Activity : Similar thiazole derivatives have demonstrated significant antibacterial and antifungal activities. Compounds with structural similarities have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium, suggesting that this compound could exhibit comparable antimicrobial properties .

Cellular Effects

Cell Signaling Modulation : The compound influences key cellular processes by modulating signaling pathways such as MAPK/ERK, which are critical for cell proliferation and differentiation. This modulation can lead to altered gene expression and cellular metabolism .

Antitumor Activity : Preliminary studies suggest that thiazole derivatives may possess antitumor properties. Structure-activity relationship (SAR) studies indicate that specific substitutions on the thiazole ring enhance cytotoxicity against cancer cell lines . For example, compounds with electron-donating groups have shown improved activity against various cancer types.

Case Studies and Research Findings

  • Antibacterial Activity : A study involving thiazole derivatives demonstrated that compounds with similar structures exhibited significant antibacterial effects against drug-resistant strains. For instance, derivatives showed effective minimum inhibitory concentrations (MICs) against Candida species .
  • Antitumor Efficacy : Research on thiazole-based compounds revealed substantial antitumor activity in vitro. One study reported IC50 values for certain derivatives below those of standard chemotherapeutic agents like doxorubicin . This suggests that this compound may also exhibit similar potential.

Summary of Biological Activities

Activity Type Description
Enzyme Interaction Modulates enzyme activity; potential inhibitor/activator in metabolic pathways
Antimicrobial Effective against resistant strains; significant antibacterial and antifungal properties reported
Cell Signaling Influences MAPK/ERK pathways; alters gene expression and cellular metabolism
Antitumor Exhibits cytotoxicity against cancer cell lines; promising results in SAR studies

Q & A

Q. What are the typical synthetic routes and critical reagents for synthesizing this compound?

The synthesis involves multi-step reactions starting with functionalized thiazole and pyrimidine precursors. Key steps include:

  • Thiazole core formation : Phosphorus pentasulfide or chloroacetyl chloride for thiolation/halogenation (e.g., uses chloroacetyl chloride under reflux with triethylamine) .
  • Acetamide coupling : Amide bond formation via nucleophilic substitution, often requiring bases like triethylamine or sodium hydroxide in polar aprotic solvents (DMF or acetonitrile) .
  • Purification : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor intermediate purity .
Critical Reagents Role Example Conditions
Chloroacetyl chlorideHalogenation agentReflux in triethylamine (4 h)
TriethylamineBase for pH controlSolvent: DMF, 60–80°C
Phosphorus pentasulfideThiazole ring formationAnhydrous conditions, 100–120°C

Q. What characterization methods are essential for confirming structural integrity?

A combination of spectroscopic and chromatographic techniques is required:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify hydrogen/carbon environments (e.g., acetamide proton signals at δ 2.1–2.5 ppm) .
  • Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., C20_{20}H18_{18}ClN5_5O2_2S2_2 with exact mass 471.06 Da) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Use Design of Experiments (DOE) to systematically vary parameters:

  • Temperature : Elevated temperatures (70–90°C) enhance reaction rates but may degrade heat-sensitive intermediates .
  • Catalyst loading : Triethylamine (2–3 eq.) balances reactivity and byproduct formation .
  • Solvent selection : DMF improves solubility of polar intermediates compared to THF .
Parameter Optimal Range Impact on Yield
Temperature70–80°CMaximizes cyclization efficiency
Catalyst (Et3_3N)2.5 eq.Reduces side reactions
Reaction time4–6 hEnsures complete conversion

Q. How can contradictions in biological activity data among structural analogs be resolved?

Conflicting bioactivity (e.g., antimicrobial vs. anticancer effects) arises from substituent variations . Methodological approaches include:

  • Comparative SAR analysis : Map substituent effects using analogs (e.g., ’s table shows 2-mercapto-thiazole derivatives exhibit antimicrobial activity, while morpholine derivatives target cancer) .
  • Computational docking : Identify binding affinity differences using molecular dynamics (e.g., chlorophenyl groups may enhance hydrophobic interactions with kinase targets) .
Analog Substituent Biological Activity Key Interaction
4-Chlorophenyl ()AnticancerBinds ATP pocket of kinases
Benzo[d][1,3]dioxole ()Anti-inflammatoryModulates COX-2 selectivity

Q. What strategies address stability issues during synthesis and storage?

  • Light sensitivity : Store in amber vials under inert gas (N2_2 or Ar) .
  • pH-dependent degradation : Maintain neutral pH during purification (avoid strong acids/bases) .
  • Lyophilization : Stabilize final product by removing reactive solvents .

Methodological Guidance for Data Analysis

Q. How to design derivatives for enhanced target selectivity?

  • Thiazole modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) to improve binding to hydrophobic enzyme pockets .
  • Pyrimidine ring substitution : Replace methyl with ethyl groups to reduce steric hindrance .
  • Bioisosteric replacement : Swap chlorophenyl with fluorophenyl to tune electronic effects without altering sterics .

Q. What computational tools are effective for predicting metabolic pathways?

  • ADMET prediction : Use SwissADME or ADMETlab to assess permeability and cytochrome P450 interactions .
  • Density Functional Theory (DFT) : Calculate oxidation potentials of thiazole rings to predict metabolic hotspots .

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